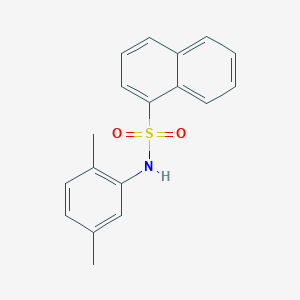
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNNS is a sulfonamide derivative of naphthalene, and it is widely used in scientific research as a tool to study various biological processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and protein-protein interactions. This compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This compound has also been shown to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element by binding to the Tat protein and preventing its binding to TAR RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the reduction of tumor growth. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. This compound has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a high binding affinity for its target enzymes and proteins, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound is also relatively expensive compared to other research tools, which can limit its widespread use.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer drug, and the identification of new targets for inhibition. This compound has also been shown to have potential as a tool for imaging various biological processes, such as pH regulation in cancer cells. Further research in these areas could lead to the development of new therapies and diagnostic tools for various diseases.
Synthesis Methods
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized through a multistep process starting from naphthalene. The first step involves the conversion of naphthalene to 1-naphthylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the reduction of tumor growth, making this compound a potential anti-cancer drug candidate. This compound has also been used as a tool to study the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral replication.
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)17(12-13)19-22(20,21)18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 |
InChI Key |
WKOZWCHNZDZARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)


![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
